AMMONIUM GLUCONATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

AMMONIUM GLUCONATE is a compound derived from gluconic acid, which is an organic acid with the molecular formula C6H12O7. This compound is formed by the oxidation of glucose and is commonly found in nature, including in fruits, honey, and wine. The monoammonium salt form is particularly useful in various industrial and scientific applications due to its solubility and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Gluconic acid can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which spontaneously hydrolyzes to gluconic acid in water . The monoammonium salt is then formed by neutralizing gluconic acid with ammonium hydroxide.

Industrial Production Methods: Industrial production of gluconic acid and its salts typically involves microbial fermentation using various carbon sources containing glucose. This method is favored due to its high yield and efficiency. Advances in fermentation technology, such as the use of genetically modified strains and integrated routes involving cascade hydrolysis, have further improved the production process .

化学反応の分析

Enzymatic Oxidation of Glucose

Ammonium gluconate is primarily synthesized via enzymatic oxidation of glucose, followed by neutralization with ammonia. This two-step industrial process achieves high yields under controlled conditions:

Reaction Pathway:

GlucoseO2Glucose OxidaseGluconic AcidpH 5.5–6.5NH4OHAmmonium Gluconate

Key Conditions (from US Patent 6,416,981 ):

| Parameter | Optimal Range | Role in Reaction |

|---|---|---|

| pH | 5.5–6.5 | Maximizes enzyme activity |

| Temperature | 15–25°C | Maintains enzyme stability |

| Catalysts | Glucose oxidase, catalase | Accelerate glucose oxidation |

| Oxygen Sparging | 3 vvm (airflow rate) | Ensures sufficient O₂ supply |

-

Yield: 99% conversion efficiency under steady-state ultrafiltration .

-

Purification: Ultrafiltration (10,000 MWCO membrane) removes enzymes for reuse, yielding >99% pure crystals .

Chemical Neutralization

Alternative methods involve direct neutralization of gluconic acid with ammonia:

C₆H₁₂O₇ (Gluconic Acid)+NH₃→C₆H₁₁O₇NH₄+H₂O

Substitution Reactions

This compound undergoes cation exchange to form metal gluconates, leveraging the gluconate ion’s chelating properties:

General Reaction:

C₆H₁₁O₇NH₄+Mn+→M(C₆H₁₁O₇)n+NH₄+

Examples:

-

Calcium Gluconate Synthesis:

C₆H₁₁O₇NH₄+Ca(OH)₂→Ca(C₆H₁₁O₇)₂+NH₃+H₂O -

Zinc Gluconate Formation:

C₆H₁₁O₇NH₄+ZnSO₄→Zn(C₆H₁₁O₇)₂+(NH₄)2SO₄

Thermal Decomposition

At elevated temperatures (~153–154°C), this compound decomposes into gluconolactone and ammonia:

C₆H₁₁O₇NH₄ΔC₆H₁₀O₆ (Gluconolactone)+NH₃↑

Oxidation

Under strong oxidizing conditions (e.g., H₂O₂, KMnO₄), the gluconate ion oxidizes to glucaric acid:

C₆H₁₁O₇−AcidicH₂O₂C₆H₁₀O₈ (Glucaric Acid)+H₂O

Reduction

Sodium borohydride (NaBH₄) reduces the carbonyl group in gluconate to form gluconol derivatives:

C₆H₁₁O₇−NaBH₄C₆H₁₃O₇−(Gluconol)

pH-Dependent Behavior

In aqueous solutions, this compound dissociates into gluconate (C₆H₁₁O₇⁻) and ammonium (NH₄⁺) ions:

C₆H₁₁O₇NH₄↔C₆H₁₁O₇−+NH₄+

-

Stability: Degrades in strongly acidic (pH < 3) or alkaline (pH > 9) conditions, forming gluconic acid or lactones .

Industrial-Scale Reaction Engineering

Process Design Parameters (from CN101844977A ):

| Stage | Conditions | Outcome |

|---|---|---|

| Glucose Oxidation | Pd catalyst, 25–35% glucose | 95% conversion to gluconic acid |

| Ammonia Neutralization | 30–50°C, pH 8.0 | 98% yield of this compound |

| Crystallization | Vacuum concentration at 50–60°C | 99% purity after drying |

科学的研究の応用

Agricultural Applications

Fertilizer and Biostimulant:

Ammonium gluconate is utilized as a fertilizer, particularly effective under salt stress conditions. Research indicates that it can improve soil fertility and mitigate the adverse effects of high salinity on crops like maize. The compound enhances chlorophyll content and promotes root activity, which is crucial for nutrient uptake.

- Mechanisms of Action:

- Reduced Sodium Ion Uptake: this compound treatment decreases sodium ion accumulation in plant tissues, which is beneficial for plants exposed to saline environments.

- Enhanced Antioxidant Activity: Treated plants exhibit increased activity of antioxidant enzymes such as catalase and peroxidase, providing protection against oxidative stress induced by salinity.

- Modified Root Architecture: While it may reduce overall root size, this compound enhances root diameter and activity, facilitating better nutrient and water absorption.

Table 1: Effects of this compound on Maize Seedlings Under Salt Stress

| Parameter | Control (NaCl) | This compound Treatment |

|---|---|---|

| Sodium Ion Accumulation | High | Low |

| Chlorophyll Content | Low | High |

| Root Activity | Moderate | Enhanced |

| Antioxidant Enzyme Activity | Low | High |

Biological Applications

Microbial Culture Media:

this compound serves as a carbon source in microbial culture media. It is particularly useful in studies involving microbial metabolism, where it supports the growth of various microorganisms.

- Case Study: Corynebacterium glutamicum

A study investigated the response of Corynebacterium glutamicum to ammonium limitation, revealing significant changes in metabolic pathways related to nitrogen assimilation and amino acid biosynthesis. This adaptability highlights the importance of this compound in microbial research.

Pharmaceutical Applications

Potential Use in Medical Formulations:

this compound is explored for its potential applications in pharmaceuticals. Its low toxicity profile makes it suitable for various medical formulations.

- Enzyme Interaction:

The compound acts as a substrate for enzymes involved in starch metabolism, such as α-amylase and glucoamylase. This property is particularly beneficial in treating potato starch wastewater by facilitating the hydrolysis of starch into simpler sugars.

Industrial Applications

Concrete Retarders:

this compound is employed as a setting retarder in concrete production. Its cost-effectiveness compared to other gluconate series products makes it an attractive option for construction applications.

- Corrosion Inhibitor:

Research has demonstrated that this compound exhibits corrosion inhibition properties when used in combination with other salts, enhancing the longevity of materials exposed to harsh environments.

Summary of Synthesis Methods

This compound can be synthesized through various methods, including:

- Enzymatic Hydrolysis: Utilizing enzymes to break down starch or glucose into gluconic acid, followed by neutralization with ammonia.

- Fermentation Processes: Employing microorganisms such as Aspergillus niger to produce gluconic acid from glucose or starch hydrolyzates.

作用機序

The mechanism of action of gluconic acid, monoammonium salt involves its ability to chelate metal ions, which can affect various biochemical and industrial processes. In biological systems, it acts as a carbon source for microbial growth and enzyme production. The compound’s ability to form stable complexes with metal ions makes it effective in cleaning and industrial applications .

類似化合物との比較

Sodium Gluconate: Similar in structure but with sodium as the cation.

Calcium Gluconate: Contains calcium as the cation and is commonly used in medicine to treat calcium deficiencies.

Potassium Gluconate: Used as a dietary supplement to provide potassium.

Uniqueness: AMMONIUM GLUCONATE is unique due to its specific ammonium cation, which provides distinct solubility and reactivity properties compared to other gluconate salts. This makes it particularly useful in applications where ammonium ions are preferred or required.

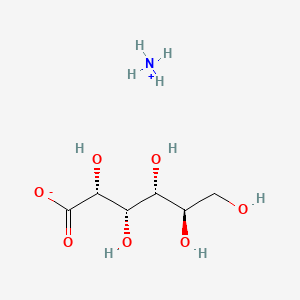

特性

CAS番号 |

2554-04-3 |

|---|---|

分子式 |

C6H12O7.H3N C6H15NO7 |

分子量 |

213.19 g/mol |

IUPAC名 |

azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3/t2-,3-,4+,5-;/m1./s1 |

InChIキー |

XLCNHLXQKYRGKZ-JJKGCWMISA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[NH4+] |

正規SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

Color/Form |

NEEDLES WHITE POWDER |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

物理的記述 |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) White solid; [Hawley] |

関連するCAS |

10361-31-6 |

溶解性 |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。